molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B12098726
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O. It is a derivative of cyclohexane, featuring a three-membered ring fused to a five-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structural properties and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization of Alkenes: : One common method for synthesizing (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol involves the cyclization of alkenes. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the bicyclic structure. Typical catalysts include transition metals such as palladium or nickel, and the reaction is often carried out under an inert atmosphere at elevated temperatures.

  • Hydroboration-Oxidation: : Another synthetic route involves the hydroboration of a suitable diene followed by oxidation. For example, the hydroboration of 1,5-hexadiene with borane, followed by oxidation with hydrogen peroxide in the presence of a base, can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, secondary alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Neurological Drug Development

One of the most promising applications of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is its role as a metabotropic glutamate receptor agonist . This activity suggests its utility in developing treatments for various neurological disorders, including:

  • Schizophrenia
  • Anxiety Disorders
  • Depression
  • Alzheimer's Disease
  • Parkinson's Disease

Research indicates that compounds targeting metabotropic glutamate receptors can modulate excitatory neurotransmission, which is crucial for learning and memory processes in the central nervous system .

Antiviral Properties

Studies have also explored the antiviral potential of this compound and its derivatives. For instance, certain bicyclic structures have shown efficacy against HIV, suggesting that this compound could be developed into antiviral agents .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations typical for alcohols and bicyclic compounds. These transformations are essential for creating derivatives that may exhibit enhanced biological activity or serve as precursors in synthesizing more complex molecules .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

  • Cyclization Reactions : Utilizing Lewis acids to facilitate cyclization from suitable precursors.
  • Functional Group Transformations : Converting hydroxyl groups or other functional groups to enhance reactivity or selectivity in subsequent reactions.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their notable properties:

Compound NameStructure TypeNotable Properties
Bicyclo[3.1.0]hexan-2-oneBicyclic KetoneUseful in organic synthesis
2-Methylbicyclo[3.1.0]hexan-2-olBicyclic AlcoholExhibits distinct flavor profiles
(1R,2R,5R)-Bicyclo[3.1.0]hexan-2-olStereoisomerDifferent biological activity compared to (1S) form
4-ThujanolMonoterpene AlcoholUsed in fragrances; exhibits antimicrobial activity

The unique stereochemistry of this compound differentiates it from other similar compounds and contributes to its specific receptor interactions .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.

    Bicyclo[3.1.0]hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexanol: A monocyclic analog with a similar hydroxyl group but lacking the bicyclic structure.

Uniqueness

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is unique due to its bicyclic structure and specific stereochemistry. This configuration imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Biological Activity

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Synthesis

The compound belongs to the bicyclo[3.1.0]hexane family, characterized by a unique three-dimensional structure that influences its biological interactions. The synthesis of this compound has been investigated through various methodologies, including:

  • Simmons-Smith Cyclopropanation : This method allows for the introduction of functional groups while maintaining stereochemistry crucial for biological activity .
  • (3 + 2) Annulation of Cyclopropenes : This approach has been shown to yield bicyclo[3.1.0]hexanes efficiently, with modifications in substituents affecting the reaction outcomes .

Pharmacological Properties

Research indicates that bicyclo[3.1.0]hexane derivatives exhibit significant activity as metabotropic glutamate receptor (mGluR) modulators, which play critical roles in the central nervous system (CNS). These compounds are involved in various physiological processes such as learning, memory, and synaptic plasticity .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
mGluR ModulationActs as an agonist for mGluR receptors influencing CNS functions
Antimicrobial ActivityExhibits antibacterial properties against specific bacterial strains
Cytotoxic EffectsDemonstrated cytotoxicity against certain cancer cell lines

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial potential of various bicyclo[3.1.0]hexane derivatives, revealing significant inhibitory effects against pathogens such as Bacillus megaterium and Mycobacterium tuberculosis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 100 μg/mL compared to standard antibiotics .
  • Cytotoxicity :
    Another investigation focused on the cytotoxic effects of bicyclo[3.1.0]hexane derivatives on cancer cell lines like K-562 and T47D. The results indicated that these compounds could induce apoptosis at concentrations as low as 1 μg/mL, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through modulation of glutamate receptors in the CNS. By acting on these receptors, it can influence neurotransmission and neuroplasticity.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

DXESCHCZVDAYPL-SRQIZXRXSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1C2)O

Canonical SMILES

C1CC(C2C1C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.